

# Biochemical and Preclinical Profile of VEGFR2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Raf265

CAS No.: 927880-90-8

Cat. No.: S730364

Get Quote

The following table consolidates quantitative data on the potency and selectivity of various inhibitors, including **RAF265**.

| Inhibitor                     | Primary Targets                                  | VEGFR2 Inhibition (IC50) | Key Preclinical/Clinical Findings                                                                                                                                   |
|-------------------------------|--------------------------------------------------|--------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>RAF265</b>                 | BRAF (mutant & wild-type), VEGFR2, c-RAF [1] [2] | ~30 nM (biochemical) [2] | • 41% tumor growth reduction in patient-derived melanoma models [1]. • 71% of responders were BRAF wild-type [1]. • Inhibits osteoclast formation & resorption [3]. |
| <b>Rivoceranib (Apatinib)</b> | VEGFR2, c-KIT, c-SRC [4]                         | 16 nM (biochemical) [4]  | • High biochemical selectivity for VEGFR2 in a 270-kinase panel [4]. • Approved in China for gastric cancer [4].                                                    |
| <b>Sorafenib</b>              | VEGFR2/3, PDGFR $\beta$ , c-Kit, BRAF [5]        | Information missing      | • FDA-approved for renal cell & hepatocellular carcinoma [5]. • Type II kinase inhibitor [5].                                                                       |
| <b>Sunitinib</b>              | VEGFR1/2, PDGFR $\beta$ , FLT3 [5]               | Information missing      | • FDA-approved for renal cell carcinoma & GIST [5]. • Type I kinase inhibitor [5].                                                                                  |

| Inhibitor  | Primary Targets                                | VEGFR2 Inhibition (IC50) | Key Preclinical/Clinical Findings                                                                                                       |
|------------|------------------------------------------------|--------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| Axitinib   | VEGFR1/2, c-Kit [5]                            | Information missing      | <ul style="list-style-type: none"><li>FDA-approved for renal cell carcinoma [5].</li><li>Type I kinase inhibitor [5].</li></ul>         |
| Lenvatinib | VEGFR1/2/3, PDGFR $\alpha$ , FGFR, RET [5] [4] | Information missing      | <ul style="list-style-type: none"><li>FDA-approved for thyroid cancer &amp; others [5].</li><li>Type II kinase inhibitor [5].</li></ul> |

## Detailed Experimental Data and Protocols

For researchers, the methodologies and detailed findings from key studies on **RAF265** and comparative agents are crucial.

- Kinase Activity Profiling:** A 2023 study compared the investigational drug **rivoceranib** against 10 FDA-approved VEGFR2 inhibitors [4]. The **biochemical kinase assay** measured the concentration required to inhibit 50% of VEGFR2 kinase activity (IC50). Rivoceranib's selectivity was further assessed by testing its residual activity against a panel of 270 human kinases, demonstrating high specificity for VEGFR2 [4].
- Preclinical Tumor Response Modeling:** A 2012 study evaluated **RAF265**'s efficacy using **orthotopic implants of patient-derived melanoma tumors** in nude mice [1].
  - Methodology:** Tumors from 34 patients were implanted into mice. Once established, mice were treated with **RAF265** (40 mg/kg, daily) for 30 days. Tumor growth, gene mutation status (via SNaPshot genotyping and direct sequencing), and gene expression profiles (via microarray) were analyzed [1].
  - Key Findings:** The study revealed that response to **RAF265** was associated with reduced proliferation markers (Ki-67, cyclin D1) and induction of apoptosis, but did not consistently correlate with a reduction in phosphorylated ERK1/2 [1].
- Metabolic Response Imaging:** A 2011 study used **small animal FDG-PET imaging** and **DNA microarray analysis** to assess **RAF265**'s early effects [6].
  - Methodology:** A375M melanoma xenograft-bearing mice were treated with **RAF265**. Tumor glucose metabolism was monitored via FDG uptake, while microarray analysis evaluated changes in gene expression pathways [6].
  - Key Findings:** **RAF265** significantly inhibited FDG accumulation in tumors within one day, indicating rapid suppression of glucose metabolism. Gene expression analysis confirmed downregulation of pathways related to glucose and thymidine metabolism [6].

- **In Vitro Functional Assays:** A 2013 study investigated **RAF265**'s effects on osteoclasts [3].
  - **Methodology:** Human peripheral blood mononuclear cells (PBMCs) were stimulated with RANKL and M-CSF to form osteoclasts, which were then treated with **RAF265**. Osteoclast formation was counted, and resorption activity was measured on calcium-coated plates. Molecular analysis was performed via immunoblotting and real-time RT-PCR [3].
  - **Key Findings:** **RAF265** inhibited osteoclast formation (IC50 ~160 nM) and resorption (IC50 ~20 nM) by downregulating key genes like cathepsin K and NFATc1 [3].

## Signaling Pathways and Experimental Workflow

The diagrams below illustrate the primary signaling pathway targeted by **RAF265** and a generalized workflow for the preclinical experiments cited.



[Click to download full resolution via product page](#)

Diagram 1: Key signaling pathways targeted by **RAF265**. **RAF265** dually inhibits VEGFR2-driven angiogenesis and the BRAF/MEK/ERK pathway, which regulates cell proliferation and survival [1] [6] [2].



[Click to download full resolution via product page](#)

Diagram 2: Preclinical workflow for evaluating **RAF265**. This workflow outlines the key steps used in patient-derived xenograft studies to assess the drug's efficacy and mechanism of action [1].

## Key Insights for Researchers

- **RAF265's Dual Mechanism:** Unlike more selective VEGFR2 inhibitors, **RAF265's** activity stems from simultaneously targeting the oncogenic BRAF/MEK/ERK pathway and VEGFR2-mediated angiogenesis [1] [2].
- **Response in BRAF Wild-Type Tumors:** A significant finding from preclinical studies is that **RAF265's** antitumor activity was not confined to BRAF-mutant melanomas, with a majority of responders being BRAF wild-type [1]. This suggests its therapeutic potential may extend beyond typical BRAF inhibitor applications.
- **Clinical Development Status:** A first-in-human Phase I trial established a maximum tolerated dose of 48 mg once daily for **RAF265**. While antitumor activity was observed in both BRAF mutant and wild-type patients, the clinical development of **RAF265** appears to have been limited, potentially due to the efficacy of more selective BRAF inhibitors or its own toxicity profile [7].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. RAF265 Inhibits the Growth of Advanced Human ... [pmc.ncbi.nlm.nih.gov]
2. Chir 265 - an overview [sciencedirect.com]
3. RAF265, a dual BRAF and VEGFR2 inhibitor, prevents ... [pubmed.ncbi.nlm.nih.gov]
4. Comparative biochemical kinase activity analysis identifies ... [pmc.ncbi.nlm.nih.gov]
5. Recent progress on vascular endothelial growth factor ... [pmc.ncbi.nlm.nih.gov]
6. Use of DNA Microarray and Small Animal Positron ... [pmc.ncbi.nlm.nih.gov]
7. A first-in-human phase I, multicenter, open-label ... - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Biochemical and Preclinical Profile of VEGFR2 Inhibitors].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b730364#raf265-vegfr2-inhibition-comparative-studies>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)